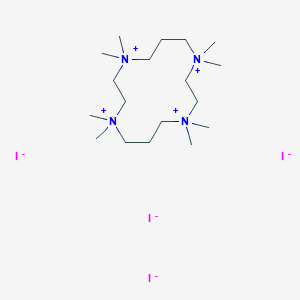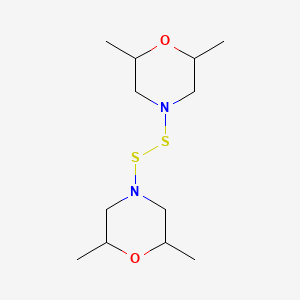
(5alpha)-7,8-Didehydro-4,5-epoxy-3,14-dihydroxymorphinan-6-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5alpha)-7,8-Didehydro-4,5-epoxy-3,14-dihydroxymorphinan-6-one is a complex organic compound known for its significant pharmacological properties. It belongs to the morphinan class of compounds, which are characterized by their morphine-like structure and effects. This compound is of particular interest in medicinal chemistry due to its potent analgesic properties and its role in the development of various therapeutic agents.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5alpha)-7,8-Didehydro-4,5-epoxy-3,14-dihydroxymorphinan-6-one typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Oxidation: Initial oxidation of precursor molecules to introduce necessary functional groups.
Cyclization: Formation of the morphinan core through cyclization reactions.
Epoxidation: Introduction of the epoxy group at the 4,5-position.
Hydroxylation: Addition of hydroxyl groups at the 3 and 14 positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing advanced catalytic processes and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
化学反应分析
Types of Reactions
(5alpha)-7,8-Didehydro-4,5-epoxy-3,14-dihydroxymorphinan-6-one undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the epoxy group or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (Cl2, Br2), alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
科学研究应用
(5alpha)-7,8-Didehydro-4,5-epoxy-3,14-dihydroxymorphinan-6-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological receptors and enzymes.
Medicine: Investigated for its analgesic properties and potential use in pain management.
Industry: Utilized in the development of pharmaceuticals and other therapeutic agents.
作用机制
The mechanism of action of (5alpha)-7,8-Didehydro-4,5-epoxy-3,14-dihydroxymorphinan-6-one involves its interaction with opioid receptors in the central nervous system. It binds to these receptors, mimicking the effects of endogenous opioids, leading to analgesia and other pharmacological effects. The compound’s structure allows it to fit into the receptor binding sites, triggering a cascade of intracellular events that result in its therapeutic effects.
相似化合物的比较
Similar Compounds
Morphine: A well-known opioid analgesic with a similar structure.
Codeine: Another opioid with analgesic properties, but less potent than morphine.
Oxycodone: A semi-synthetic opioid derived from thebaine, used for pain relief.
Uniqueness
(5alpha)-7,8-Didehydro-4,5-epoxy-3,14-dihydroxymorphinan-6-one is unique due to its specific structural modifications, which enhance its binding affinity and selectivity for opioid receptors. These modifications can result in different pharmacokinetic and pharmacodynamic profiles compared to other opioids, potentially offering advantages in terms of efficacy and safety.
属性
CAS 编号 |
84116-46-1 |
|---|---|
分子式 |
C16H15NO4 |
分子量 |
285.29 g/mol |
IUPAC 名称 |
(4R,4aS,7aR,12bS)-4a,9-dihydroxy-1,2,3,4,7a,13-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one |
InChI |
InChI=1S/C16H15NO4/c18-9-2-1-8-7-11-16(20)4-3-10(19)14-15(16,5-6-17-11)12(8)13(9)21-14/h1-4,11,14,17-18,20H,5-7H2/t11-,14+,15+,16-/m1/s1 |
InChI 键 |
WJZVCRUPHQAKSZ-IPOQPSJVSA-N |
手性 SMILES |
C1CN[C@@H]2CC3=C4[C@@]15[C@]2(C=CC(=O)[C@@H]5OC4=C(C=C3)O)O |
规范 SMILES |
C1CNC2CC3=C4C15C2(C=CC(=O)C5OC4=C(C=C3)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


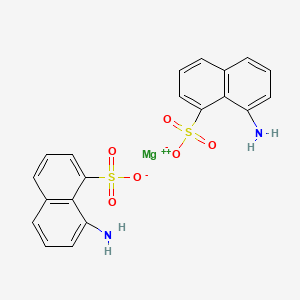
![2-Methoxy-4-[(methylimino)methyl]phenol](/img/structure/B12666060.png)

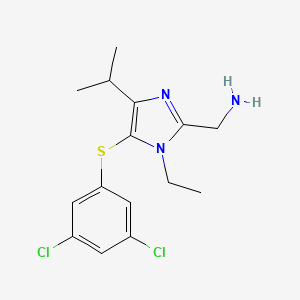


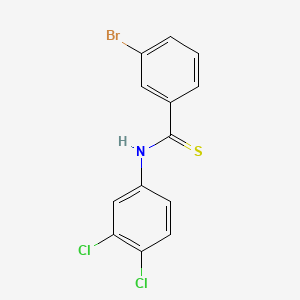
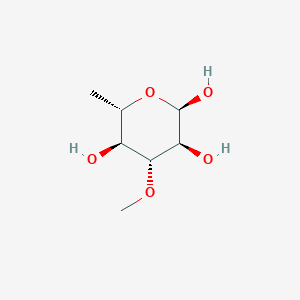


![4-[(4-Aminophenyl)methyl]-2,6-diethylaniline](/img/structure/B12666125.png)

